molecular formula C8H16ClNO B3000344 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride CAS No. 2580214-41-9

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride

Cat. No.: B3000344
CAS No.: 2580214-41-9
M. Wt: 177.67
InChI Key: UJNVNZMIORRROG-UHFFFAOYSA-N
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Description

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[3.1.1]heptane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Oxabicyclo[3.1.1]heptane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by an epoxidation reaction to introduce the oxygen atom into the bicyclic structure.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a halogenated precursor of the oxabicyclo[3.1.1]heptane ring.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-3-ol, 2,6,6-trimethyl-: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.

    3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-: Another compound with a related bicyclic structure but different substituents.

Uniqueness

2-(3-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is unique due to its specific combination of the oxabicyclo[3.1.1]heptane ring and the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(3-oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-2-1-8-3-7(4-8)5-10-6-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNVNZMIORRROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(COC2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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